molecular formula C22H23N3O3 B2382864 (2Z)-2-[(3-acetylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide CAS No. 388093-08-1

(2Z)-2-[(3-acetylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide

Cat. No. B2382864
CAS RN: 388093-08-1
M. Wt: 377.444
InChI Key: YHWWSYBFCNADDK-GYHWCHFESA-N
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Description

(2Z)-2-[(3-acetylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide, also known as ACPC, is a novel compound in the field of medicinal chemistry. It belongs to the class of chromene derivatives that possess a wide range of biological activities. ACPC has been studied extensively for its potential applications in scientific research, particularly in drug discovery and development.

Mechanism Of Action

The exact mechanism of action of (2Z)-2-[(3-acetylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. (2Z)-2-[(3-acetylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. (2Z)-2-[(3-acetylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and regulation.
Biochemical and physiological effects:
(2Z)-2-[(3-acetylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been found to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. (2Z)-2-[(3-acetylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells. Furthermore, (2Z)-2-[(3-acetylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide has been shown to exhibit antioxidant and antimicrobial properties.

Advantages And Limitations For Lab Experiments

(2Z)-2-[(3-acetylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide has several advantages for lab experiments, including its easy synthesis, low toxicity, and wide range of biological activities. However, there are also limitations to its use, including its poor solubility in water and its instability under certain conditions.

Future Directions

There are several future directions for the study of (2Z)-2-[(3-acetylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide. One potential area of research is the development of (2Z)-2-[(3-acetylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the investigation of the mechanism of action of (2Z)-2-[(3-acetylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide and its interactions with various enzymes and proteins. Additionally, the development of new synthetic methods for (2Z)-2-[(3-acetylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide and its derivatives may lead to the discovery of novel compounds with improved biological activities.

Synthesis Methods

(2Z)-2-[(3-acetylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide can be synthesized through a multistep process involving the condensation of 3-acetylphenylhydrazine with 3-formylchromone, followed by the reaction with diethylamine and acetic anhydride. The final product is obtained after purification and characterization using various analytical techniques such as NMR, IR, and MS.

Scientific Research Applications

(2Z)-2-[(3-acetylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide has been studied for its potential applications in drug discovery and development. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, antimicrobial, antioxidant, and antiviral properties. (2Z)-2-[(3-acetylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide has also been shown to modulate various signaling pathways involved in cell growth, differentiation, and apoptosis.

properties

IUPAC Name

2-(3-acetylphenyl)imino-7-(diethylamino)chromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-4-25(5-2)18-10-9-16-12-19(21(23)27)22(28-20(16)13-18)24-17-8-6-7-15(11-17)14(3)26/h6-13H,4-5H2,1-3H3,(H2,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWWSYBFCNADDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=NC3=CC=CC(=C3)C(=O)C)O2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-[(3-acetylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide

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